molecular formula C12H8Cl2N2O B076223 2,2'-Dichloroazoxybenzene CAS No. 13556-84-8

2,2'-Dichloroazoxybenzene

Cat. No. B076223
Key on ui cas rn: 13556-84-8
M. Wt: 267.11 g/mol
InChI Key: NKUNBLUACJUHOA-UHFFFAOYSA-N
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Patent
US04075198

Procedure details

84 Parts of an aqueous solution of technical sodium hydrosulfide, free from sodium thiosulphate, were added to a mixture comprising 53.4 parts of 2,2'-dichloroazoxybenzene in 140 parts of morpholine at 60° C - 65° C within 90 minutes. Subsequently, the reaction temperature was raised to 75° C and maintained at that temperature for 2 1/2 hours. Next the temperature was further raised to 90° C and maintained at that temperature for 1 hour. The pH of the reaction mixture varied between 9.5 to 10. After this period the absence of the starting material was confirmed. Then the reaction mixture was cooled to 20° C and neutralized cautiously with 400 parts of hydrochloric acid of 15 percent strength at a temperature below 20° C. Then the reaction mixture was cooled to 0° C to 5° C, and the resulting precipiatate filtered off and washed with water until free of chloride. After drying below 70° C, 40.1 parts of 2,2'-dichlorohydrazobenzene of a melting point of 85° C to 87° C were obtained, this representing a yield of 79 percent of the theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+].[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17](=[N:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1Cl)[O-].N1CCOCC1.[ClH:33]>>[Cl:33][N:17]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[Cl:10])[NH:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[Na+]
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+]([O-])=NC1=C(C=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60° C - 65° C
CUSTOM
Type
CUSTOM
Details
within 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 2 1/2 hours
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Next the temperature was further raised to 90° C
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
After this period the absence of the starting material was confirmed
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was cooled to 0° C to 5° C
FILTRATION
Type
FILTRATION
Details
the resulting precipiatate filtered off
WASH
Type
WASH
Details
washed with water until free of chloride
CUSTOM
Type
CUSTOM
Details
After drying below 70° C

Outcomes

Product
Name
Type
product
Smiles
ClN(NC1=CC=CC=C1)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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